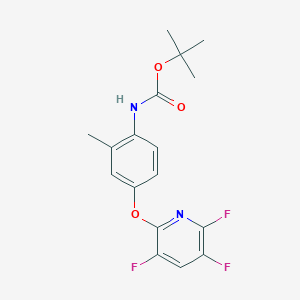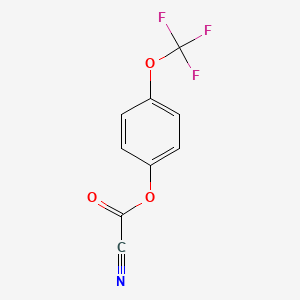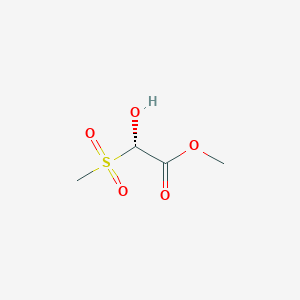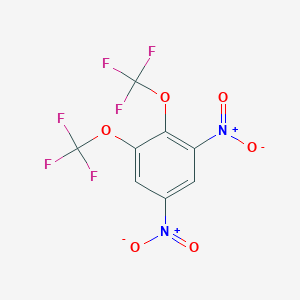
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene: is an aromatic compound characterized by the presence of two trifluoromethoxy groups and two nitro groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene typically involves the introduction of trifluoromethoxy groups and nitro groups onto a benzene ring. One common method is the nitration of 1,2-bis(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved.
化学反应分析
Types of Reactions: 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the nitro groups.
Reduction: Amino derivatives where nitro groups are converted to amino groups.
Oxidation: Oxidized derivatives, although these are less common.
科学研究应用
1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique electronic properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
作用机制
The mechanism of action of 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is largely dependent on its chemical structure. The presence of electron-withdrawing trifluoromethoxy and nitro groups influences its reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific application and context of use .
相似化合物的比较
1,2-Bis(trifluoromethoxy)benzene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
3,5-Dinitrobenzotrifluoride: Contains nitro groups but only one trifluoromethoxy group, resulting in different electronic properties.
1,2,4,5-Tetrakis(trifluoromethoxy)benzene: Contains more trifluoromethoxy groups, leading to increased electron-withdrawing effects.
Uniqueness: 1,2-Bis(trifluoromethoxy)-3,5-dinitrobenzene is unique due to the combination of both trifluoromethoxy and nitro groups on the benzene ring. This combination imparts distinct electronic properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
1,5-dinitro-2,3-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F6N2O6/c9-7(10,11)21-5-2-3(15(17)18)1-4(16(19)20)6(5)22-8(12,13)14/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXDXAJDGPNLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])OC(F)(F)F)OC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
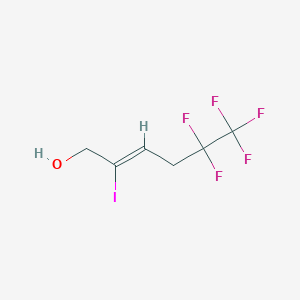

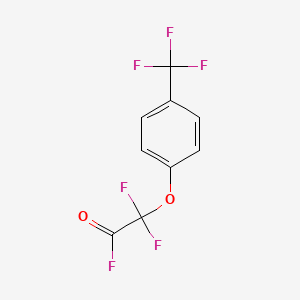
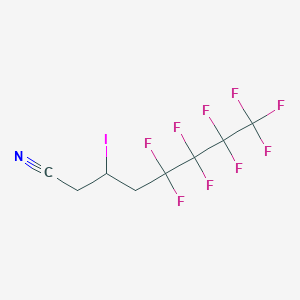
![2-Chloro-3-[3,5-bis(trifluoromethyl)phenyl]succinic acid](/img/structure/B6312932.png)

![Bis[4-chloro-3-(trifluoromethyl)phenyl]disulfide](/img/structure/B6312941.png)
![Bis[4-(trifluoromethylthio)phenyl]carbonate, 95%](/img/structure/B6312948.png)
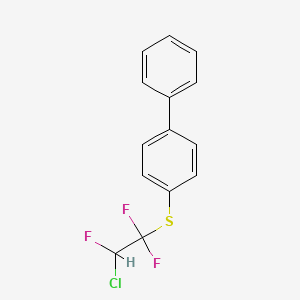
![2,2'-Dithiobis[(5-methoxyvinyl)pyridine]](/img/structure/B6312963.png)
![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)
